molecular formula C15H24ClN3O4S B12752096 Sulpiride hydrochloride CAS No. 23694-14-6

Sulpiride hydrochloride

Cat. No.: B12752096
CAS No.: 23694-14-6
M. Wt: 377.9 g/mol
InChI Key: PFHZICSPLHQCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulpiride Hydrochloride is a benzamide-class compound recognized for its selective antagonism of dopamine D2 and D3 receptors . This mechanism underpins its significant value in neuroscience and psychopharmacology research, particularly in the study of dopaminergic pathways . Investigations utilize Sulpiride to explore receptor function in models related to schizophrenia, where it modulates both positive and negative symptoms at different dosage levels . Beyond its primary antipsychotic research applications, studies also examine its potential antidepressant and anxiolytic effects at lower doses . Furthermore, its utility extends to biochemical and pharmacokinetic studies. As it is not significantly metabolized and is largely excreted unchanged, it serves as an ideal compound for drug disposition and analytical method development research . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

23694-14-6

Molecular Formula

C15H24ClN3O4S

Molecular Weight

377.9 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide;hydrochloride

InChI

InChI=1S/C15H23N3O4S.ClH/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2;/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21);1H

InChI Key

PFHZICSPLHQCDZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC.Cl

Origin of Product

United States

Molecular and Receptor Pharmacology of Sulpiride Hydrochloride

Dopaminergic Receptor Antagonism Mechanisms

Sulpiride's primary mechanism of action involves the selective blockade of dopamine (B1211576) D2-like receptors, which include the D2, D3, and D4 subtypes. patsnap.comfrontiersin.org Its therapeutic effects are largely attributed to its ability to modulate dopaminergic neurotransmission in various brain regions. patsnap.com

Selective Antagonism of Dopamine D2 Receptors

Sulpiride (B1682569) acts as a selective antagonist at dopamine D2 receptors. patsnap.comselleckchem.com This selectivity for D2 receptors over other receptor types, such as serotonin (B10506) receptors, contributes to its distinct clinical profile. patsnap.com The antagonism of D2 receptors by sulpiride is a key factor in its pharmacological effects. patsnap.comnih.gov Research indicates that for optimal therapeutic outcomes, D2 receptor occupancy should be within the range of 65-80%. drugbank.com In vitro studies have demonstrated sulpiride's binding affinity for the dopamine D2 receptor.

Interactive Table: Sulpiride Binding Affinity for Dopamine D2 Receptors

Receptor Subtype Ligand Assay Conditions Ki (nM) Reference
Dopamine D2 [3H]spiperone displacement Human recombinant 9.8 quora.com
Dopamine D2 [3H]spiperone displacement Rat striatal membranes 18.2 nih.gov

Antagonism of Dopamine D3 Receptors

Interactive Table: Sulpiride Binding Affinity for Dopamine D3 Receptors

Receptor Subtype Ligand Assay Conditions Ki (nM) Reference
Dopamine D3 [3H]spiperone displacement Human recombinant 8.05 quora.com
Dopamine D3 [3H]spiperone displacement Human 88 guidetopharmacology.org

Role at Dopamine D4 Receptors

Sulpiride also demonstrates a weaker affinity for dopamine D4 receptors. frontiersin.org While its primary actions are at D2 and D3 receptors, its interaction with D4 receptors may play a role in its broader pharmacological profile. drugbank.comfrontiersin.org The binding affinity of sulpiride for the D4 receptor is notably lower than for the D2 and D3 subtypes. frontiersin.orgquora.com

Interactive Table: Sulpiride Binding Affinity for Dopamine D4 Receptors

Receptor Subtype Ligand Assay Conditions Ki (nM) Reference
Dopamine D4 [3H]spiperone displacement Human recombinant 54 quora.com

Presynaptic and Postsynaptic Dopamine Receptor Interactions

Sulpiride exhibits complex interactions with both presynaptic and postsynaptic dopamine receptors. nih.gov It is a potent antagonist at presynaptic dopamine autoreceptors. nih.gov At lower doses, sulpiride is thought to preferentially block these presynaptic D2/D3 autoreceptors, which leads to an increase in dopamine synthesis and release. nih.govnih.gov In contrast, at higher doses, its primary action is the blockade of postsynaptic D2 receptors, resulting in a reduction of dopaminergic signaling. nih.gov

Dose-Dependent Receptor Modulation Mechanisms

The pharmacological effects of sulpiride are notably dose-dependent. patsnap.comnih.gov This dose-dependent activity is attributed to its differential effects on presynaptic and postsynaptic dopamine receptors. frontiersin.orgnih.gov

Low Doses : At lower doses, sulpiride acts predominantly as a presynaptic autoreceptor antagonist, which can increase dopamine release. patsnap.comnih.gov This mechanism is thought to underlie some of its therapeutic applications. patsnap.com

This biphasic action, with a predominance of presynaptic effects at lower doses and postsynaptic effects at higher doses, is a key feature of sulpiride's pharmacology. frontiersin.org

Non-Dopaminergic Receptor Interactions

A defining characteristic of sulpiride is its minimal affinity for non-dopaminergic receptors. patsnap.com Unlike many other antipsychotic agents, sulpiride has a low affinity for serotonin, adrenergic, histamine, and muscarinic receptors. patsnap.commedchemexpress.com This selectivity for dopamine receptors contributes to a more favorable side effect profile compared to broader-spectrum antipsychotics. patsnap.com However, some studies have noted a weak affinity for sigma receptors, although the clinical significance of this interaction is not yet fully understood. patsnap.com

Gamma-Hydroxybutyrate (GHB) Receptor Upregulation

Chronic administration of (-)-sulpiride has been demonstrated to induce an upregulation of gamma-hydroxybutyrate (GHB) receptors. nih.gov In vivo studies in rats, involving continuous intracerebroventricular infusion of (-)-sulpiride (60 microg/day for 7 days), resulted in an increase in the density of brain GHB receptors. nih.gov Similarly, in vitro experiments using a mouse hybridoma cell line (NCB-20 cells) expressing GHB receptors showed that treatment with 100 microM (-)-sulpiride for 3 days led to an increased density of these receptors. nih.gov This effect on GHB receptors appears to be a distinguishing characteristic of sulpiride, as similar administration of the typical antipsychotic haloperidol (B65202) did not produce the same up-regulation. nih.gov The upregulation of GHB receptors by sulpiride occurs without a modification of their corresponding affinity (dissociation constant, Kd). nih.gov These findings suggest that sulpiride may induce plastic changes in GHB receptors, potentially through antagonistic properties at these sites. nih.gov

Some benzamide (B126) antipsychotic drugs, including sulpiride, have an affinity for GHB receptors, suggesting that some of their effects may be mediated through this interaction. researchgate.netresearchgate.net The potential involvement of GHB receptors in dopaminergic transmission may imply a role in the pathophysiology of conditions like schizophrenia. researchgate.netresearchgate.net

Serotonin Receptor Modulation (e.g., 5-HT1A, 5-HT2A)

Sulpiride's primary mechanism of action is as a selective dopamine D2 receptor antagonist. nih.gov However, this interaction with the dopaminergic system can indirectly lead to modulation of the serotonin (5-hydroxytryptamine, 5-HT) system. In vivo studies have shown that sulpiride administration can cause a long-lasting increase in the extracellular levels of serotonin. nih.gov This suggests that by blocking D2 receptors, sulpiride can influence the release of serotonin, thereby modulating serotonergic neurotransmission. nih.gov

Sigma Receptor Involvement

A notable aspect of sulpiride's pharmacology is its lack of significant affinity for sigma receptors. nih.govethernet.edu.et Many antipsychotic drugs, both typical and atypical, demonstrate binding to sigma-1 receptors. nih.gov However, studies have shown that sulpiride is an exception to this trend. nih.govethernet.edu.et This lack of interaction with sigma-1 receptors distinguishes sulpiride from other neuroleptics like haloperidol. nih.gov The sigma receptor family, including the sigma-1 and sigma-2 subtypes, is involved in a variety of cellular functions and is a target for a diverse range of psychotropic drugs. nih.gov The absence of sigma receptor binding in sulpiride's profile may contribute to its unique clinical characteristics.

Carbonic Anhydrase Inhibition

Sulpiride has been identified as an effective inhibitor of carbonic anhydrase (CA), particularly the human isozyme II (hCA II). nih.gov The X-ray crystal structure of the adduct of hCA II with sulpiride has been resolved, providing detailed insight into their interaction. nih.gov Sulpiride's inhibitory potency against hCA II is comparable to that of dichlorophenamide, a clinically used sulfonamide. nih.gov

The binding of sulpiride to the active site of hCA II involves the zinc-anchoring sulfonamide group, a common feature of sulfonamide-based CA inhibitors. nih.gov However, the interaction of the rest of the sulpiride molecule with the enzyme's active site is distinct. nih.gov This includes a unique hydrogen bond between the imino part of sulpiride's carboxamido group and a water molecule, as well as a specific stacking interaction between the N-methyl-pyrrolidine ring of sulpiride and the aromatic ring of the Phe 131 residue in the enzyme's active site. nih.gov

The inhibitory activity of sulpiride and its analogues on carbonic anhydrase has been studied using various methods, including a potentiometric technique with a pCO2 sensor. nih.gov These studies contribute to understanding the structure-activity relationships for the inhibition of this enzyme. nih.gov

Table 1: Inhibitory Activity of Sulpiride against Human Carbonic Anhydrase Isozymes

IsozymeInhibition Constant (Ki)
hCA II40 nM
hCA I1200 nM
hCA IV620 nM

Data sourced from a study on the X-ray crystallographic structure of the hCA II-sulpiride adduct. nih.gov

Glycine (B1666218) Transporter 1 (GlyT1) Inhibition

The glycine transporter 1 (GlyT1) is a key protein responsible for the reuptake of glycine from the synaptic cleft. patsnap.com Inhibition of GlyT1 leads to increased extracellular glycine levels, which in turn enhances the function of N-methyl-D-aspartate (NMDA) receptors, as glycine is an obligatory co-agonist at these receptors. patsnap.comnih.gov This mechanism has been a significant area of research for the development of new treatments for schizophrenia, particularly for addressing the negative and cognitive symptoms. nih.gov While the therapeutic strategy of GlyT1 inhibition is highly relevant to the treatment of schizophrenia, there is no direct evidence to suggest that sulpiride hydrochloride acts as a GlyT1 inhibitor. Its therapeutic effects are primarily attributed to its other pharmacological actions.

Molecular Level Interactions and Binding Studies

In Silico Studies of Receptor Binding (e.g., Asp-119 and Phe-417 residues)

In silico molecular modeling studies have provided valuable insights into the interaction of sulpiride with its primary targets, the dopamine D2 and D3 receptors. nih.govdrugbank.com Molecular docking calculations have been employed to determine the binding profile of sulpiride to the D3 dopamine receptor. nih.govdrugbank.com These computational studies have revealed that specific amino acid residues within the receptor's binding pocket are crucial for the stable docking of the sulpiride molecule. nih.govdrugbank.com

Specifically, the residues Asp-119 and Phe-417 of the D3 receptor have been identified as providing a stable docking site for sulpiride. nih.govdrugbank.com These findings from molecular dynamics simulations and docking studies help to elucidate the molecular basis of sulpiride's selective dopaminergic blocking activity. nih.govdrugbank.com

Quantification of Dopamine Receptor Binding Sites using Labeled Ligands (e.g., [3H]sulpiride)

The quantification of dopamine receptor binding sites is a cornerstone of neuropharmacological research, providing critical insights into receptor density and affinity in various physiological and pathological states. Tritiated sulpiride, specifically the active S-enantiomer ([3H]-S-sulpiride), has proven to be a valuable radioligand for the selective labeling and direct measurement of dopamine D2 receptors. nih.gov

Research utilizing [3H]-S-sulpiride for binding assays in rat and rabbit striatal membranes has successfully characterized a single, uniform population of high-affinity binding sites. nih.gov These sites exhibit the pharmacological profile characteristic of the D2 dopamine receptor subtype. nih.gov Studies have demonstrated that under specific assay conditions, [3H]-S-sulpiride can selectively label these D2 receptors, allowing for their direct quantification. nih.gov

Comparative studies have been conducted to determine the relationship between sites labeled by [3H]-S-sulpiride and another commonly used D2 antagonist radioligand, [3H]spiperone. When S-sulpiride is used to define specific binding, [3H]spiperone labels the same number of sites as [3H]-S-sulpiride, confirming they bind to the same D2 receptor population. nih.govnih.gov However, the affinity of [3H]spiperone for these sites is significantly higher, approximately 80 to 90 times greater than that of [3H]-S-sulpiride. nih.gov This highlights the utility of [3H]-S-sulpiride as a more selective tool for D2 receptors, as [3H]spiperone can also bind to other sites, such as serotonin receptors, if not appropriately blocked. nih.gov

The binding characteristics of [3H]sulpiride are influenced by various factors, including the ionic environment and temperature. The specific binding of [3H]sulpiride to D2 receptors in rat striatal membranes is dependent on the presence of sodium ions; in their absence, specific binding is undetectable. nih.gov The affinity of [3H]sulpiride for D2 receptors is enhanced in a dose-dependent manner by sodium ions, while magnesium ions have the opposite effect. nih.gov Lowering the incubation temperature also leads to an increase in the ligand's affinity. nih.gov

Detailed binding parameters from studies using [3H]-S-sulpiride in different species are summarized below.

Binding Characteristics of [3H]-S-Sulpiride to Striatal D2 Receptors
SpeciesDissociation Constant (Kd) (nM)Maximum Binding (Bmax) (fmol/mg of protein)Reference
Rat5.6590 nih.gov
Rabbit8.3540 nih.gov

These quantitative binding assays underscore the utility of [3H]sulpiride as a selective radioligand for the direct investigation and quantification of D2 dopamine receptors.

Photoactivatable Sulpiride for Receptor Function Exploration

Advancements in chemical biology have led to the development of photoactivatable, or "caged," compounds that provide precise spatiotemporal control over drug action. A photoactivatable version of sulpiride has been synthesized to facilitate a deeper exploration of dopamine receptor function and signaling kinetics. nih.govnih.govresearchgate.net

This innovative tool involves conjugating sulpiride with a photoremovable protecting group (PPG), such as 8-cyano-7-hydroxyquinolinyl (CyHQ). nih.govresearchgate.net The resulting compound, CyHQ-sulpiride, is biologically inactive in its "caged" state but can rapidly release active sulpiride upon exposure to light of a specific wavelength (e.g., 365 or 405 nm). nih.govresearchgate.net This technique allows researchers to apply a D2 receptor antagonist with a high degree of temporal and spatial precision. nih.gov

The utility of photoactivatable sulpiride has been demonstrated in studies of neuronal circuits. For instance, in mouse brain slices, the photolysis of CyHQ-sulpiride can rapidly block synaptic activity at D2 receptors. nih.govacs.org This rapid antagonism enables the precise measurement of the unbinding rates of dopamine and other D2 receptor agonists, such as quinpirole. nih.govacs.org By observing the rate of decline of the agonist-induced current following the rapid, light-induced application of sulpiride, researchers can deduce the dissociation kinetics of the agonist from the D2 receptor. nih.govacs.org

While not a direct derivative of sulpiride, the development of other photoaffinity ligands for the D2 receptor, such as azidoclebopride, further highlights the power of this approach. nih.gov In studies with azidoclebopride, sulpiride was used in competitive binding assays to demonstrate the specificity of the photoinactivation of D2 receptors, confirming that the photoaffinity ligand acts at the same site. nih.gov This line of research, employing light-activated molecules, opens new avenues for dissecting the complex mechanisms of receptor function and pharmacology.

Preclinical Pharmacodynamics and Pharmacokinetics of Sulpiride Hydrochloride

Preclinical Pharmacodynamic Mechanisms

Neuropharmacological Effects Beyond Dopaminergic System (e.g., DNA demethylation)

Beyond its well-established role as a dopamine (B1211576) D2 receptor antagonist, preclinical research has revealed that sulpiride (B1682569) exerts neuropharmacological effects through other mechanisms, notably by influencing epigenetic processes such as DNA demethylation. nih.govfrontiersin.orgStudies in mice have shown that sulpiride, along with clozapine, can activate brain DNA demethylation. nih.govfrontiersin.orgThis effect is particularly relevant to the hypermethylation of GABAergic gene promoters, such as those for reelin and GAD67, which has been implicated in the pathophysiology of certain psychiatric disorders. nih.gov In mouse models where promoter hypermethylation was induced by L-methionine administration, sulpiride was shown to reverse this hypermethylation in the frontal cortex and striatum in a dose-dependent manner. nih.govThis demethylating effect of sulpiride was significantly potentiated when co-administered with valproate, a histone deacetylase inhibitor. nih.govThis suggests that the combination of sulpiride and valproate may facilitate chromatin remodeling, potentially normalizing the expression of genes like reelin and GAD67. nih.govThe demethylating action of sulpiride appears to be specific to certain antipsychotics, as haloperidol (B65202) and olanzapine (B1677200) did not exhibit the same effect in these preclinical models. nih.govTable 1: Effect of Antipsychotics on DNA Demethylation in Mouse Brain

Drug Effect on Reelin and GAD67 Promoter Demethylation
Sulpiride Dose-related increase in demethylation nih.gov
Clozapine Dose-related increase in demethylation nih.gov
Haloperidol No significant effect nih.gov

| Olanzapine | No significant effect nih.gov|

Preclinical Studies on Calcium Channel Modulation

Preclinical evidence suggests that sulpiride may play a role in the modulation of calcium channels, indirectly, through its interaction with the dopaminergic system. In cultured rat adrenal glomerulosa cells, dopamine has been shown to inhibit low-threshold (T-type) voltage-dependent Ca2+ channels. nih.govThis inhibitory effect of dopamine was prevented by sulpiride. nih.govThis finding indicates that sulpiride, by acting as a dopamine D2 receptor antagonist, can modulate the activity of T-type calcium channels that are under dopaminergic control. nih.govThe prevention of dopamine-induced inhibition of these channels by sulpiride suggests an indirect modulatory effect on calcium influx.

Mechanisms of Prolactin-Stimulating Effect in Animal Models

One of the most consistent pharmacological effects of sulpiride observed in preclinical animal models is the stimulation of prolactin secretion. nih.govThe primary mechanism underlying this effect is its antagonism of dopamine D2 receptors in the anterior pituitary gland. nih.govdergipark.org.trDopamine, released from tuberoinfundibular neurons, normally exerts a tonic inhibitory control over prolactin secretion from pituitary lactotrophs. discoveryjournals.orgBy blocking these D2 receptors, sulpiride removes this inhibition, leading to a significant increase in prolactin synthesis and release. nih.govnih.gov Studies in rats have demonstrated a significant rise in serum prolactin levels following subcutaneous administration of sulpiride. nih.govIn vitro studies have shown that while sulpiride itself does not directly stimulate prolactin secretion, it effectively counteracts the inhibitory action of dopamine on prolactin release. nih.govFurthermore, in rats with prolactin-secreting pituitary tumors, sulpiride administration restored prolactin biosynthesis and release towards normal levels. nih.govUltrastructural studies of the rat pituitary gland following repeated sulpiride administration revealed hyperplasia and hypertrophy of prolactin cells, with evidence of increased hormonal synthesis and massive extrusion of prolactin granules. nih.govThis prolactin-stimulating effect has been consistently observed in various animal models, including male and female rats. science-line.comdiscoveryjournals.org

Preclinical Pharmacokinetic Profiles

Absorption Characteristics in Animal Models

The absorption of sulpiride has been investigated in several animal models, revealing variable and often low oral bioavailability. Studies in dogs have shown that the absorption profile of L-sulpiride can differ significantly from that in humans, with a 2.7 times higher total amount absorbed in dogs. nih.gov In jennies (female donkeys), the oral bioavailability of sulpiride was found to be low, approximately 9.4%, with large variability among subjects. core.ac.ukFollowing oral administration, the time to reach maximum plasma concentration (Tmax) was 1.37 hours. core.ac.ukIn contrast, intramuscular administration in jennies resulted in a much higher bioavailability of 73.5% and a shorter Tmax of 0.32 hours. core.ac.uk Preclinical studies in rats have also suggested poor absorption of sulpiride from the gastrointestinal tract. nih.govThe significant difference in potency observed between oral and intraventricular administration in rats further supports the notion of limited absorption and/or poor penetration across biological membranes, including the blood-brain barrier. nih.govThe oral bioavailability of sulpiride in humans is also reported to be low, in the range of 25-40%. wikipedia.orgTable 2: Pharmacokinetic Parameters of Sulpiride in Jennies (1 mg/kg dose)

Parameter Oral Administration Intramuscular Administration
Bioavailability (F%) 9.4 ± 5.9 core.ac.uk 73.5 ± 7.2 core.ac.uk

| Tmax (hours) | 1.37 core.ac.uk| 0.32 core.ac.uk|

Distribution Parameters in Animal Models (e.g., volume of distribution, protein binding)

The distribution of sulpiride hydrochloride has been characterized in several animal models, revealing a large apparent volume of distribution and low plasma protein binding. In both rats and dogs, the total apparent volume of distribution is significant, ranging from 1 to 2 L/kg. This indicates extensive distribution of the compound into tissues outside of the plasma.

Plasma protein binding of sulpiride is consistently low across different species. Studies have shown that less than 25% of the drug is bound to plasma proteins. This low level of protein binding means that a large fraction of sulpiride in the bloodstream is free and available to distribute into tissues and interact with its pharmacological targets.

Table 1: Distribution Parameters of Sulpiride in Animal Models
ParameterSpeciesValueReference
Volume of Distribution (Vd)Rat, Dog1 - 2 L/kg nih.gov
Plasma Protein BindingVarious species< 25% nih.gov

Metabolic Stability and Biotransformation Pathways (non-human)

Preclinical studies in animal models indicate that this compound exhibits a degree of metabolic stability, with a significant portion of the drug being excreted unchanged. However, several metabolites have been identified, primarily in rats and rhesus monkeys.

In rats, biotransformation of sulpiride leads to the formation of five metabolites. Four of these have been identified as O-desmethyl-sulpiride, 5-oxo-pyrrolidine-sulpiride, N-desethyl-sulpiride, and O-desmethyl-5-oxo-pyrrolidine-sulpiride. drugbank.com

In the rhesus monkey, the metabolic profile is simpler. Following administration, 60-80% of the drug is recovered as unchanged sulpiride. The primary metabolite identified is 5-oxopyrrolidine sulpiride, which accounts for 10-30% of the recovered dose, alongside a minor, unidentified metabolite. nih.gov

Table 2: Identified Metabolites of Sulpiride in Animal Models
MetaboliteSpeciesReference
O-desmethyl-sulpirideRat drugbank.com
5-oxo-pyrrolidine-sulpirideRat, Rhesus Monkey drugbank.comnih.gov
N-desethyl-sulpirideRat drugbank.com
O-desmethyl-5-oxo-pyrrolidine-sulpirideRat drugbank.com

Excretion Pathways (non-human)

The primary route of elimination for this compound in preclinical animal models is through the kidneys. nih.gov Studies using radiolabeled sulpiride in rats have provided a more detailed picture of its excretion. After intraperitoneal administration of carbonyl-14C-labelled sulpiride, approximately 50% of the administered radioactivity was recovered in the urine, while about 30% was found in the feces. drugbank.com

A sex-dependent difference in excretion has been observed in rats, with male rats excreting larger amounts of the compound into the bile and, consequently, the feces. nih.gov This suggests a role for biliary excretion, at least in this species.

Preclinical Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling and Simulation

Preclinical PK/PD modeling has been employed to quantitatively describe the therapeutic effects of sulpiride in combination with other agents. One such study investigated the synergistic antitumor efficacy of sulpiride and dexamethasone (B1670325) in nude mice bearing human breast cancer xenografts. nih.gov

In this study, the pharmacokinetic profile of sulpiride following oral administration was best described by a two-compartment model with dual first-order absorption rates. This PK model was then integrated into a semi-mechanistic PK/PD model to characterize the tumor growth inhibition. The model revealed that dexamethasone inhibited the proliferation of tumor cells, and sulpiride enhanced this effect by decreasing the EC50 (the concentration of a drug that gives half-maximal response) of dexamethasone. nih.gov

Simulations based on this PK/PD model were performed to explore optimal dosing regimens. The simulations predicted that altering the dosing frequency of sulpiride had minimal impact on the antitumor effect, whereas more frequent administration of dexamethasone could improve efficacy. This preclinical modeling provided a quantitative understanding of the synergistic interaction and offered valuable insights for the potential optimization of this combination therapy. nih.gov

Mechanistic Drug-Drug Interaction Studies (non-CYP related)

While sulpiride has been shown to have a low potential for interactions involving the cytochrome P450 (CYP) enzyme system, preclinical studies have identified its interaction with various drug transporters as a potential mechanism for non-CYP-related drug-drug interactions. nih.govnih.gov

Sulpiride has been identified as a substrate for several organic cation transporters. These include human carnitine/organic cation transporter 1 (hOCTN1) and 2 (hOCTN2), human organic cation transporter 2 (hOCT2), and human multidrug and toxin efflux extrusion protein 1 (hMATE1) and 2-K (hMATE2-K). nih.gov These transporters play a significant role in the renal excretion of sulpiride. Specifically, OCT2 is thought to mediate the uptake of sulpiride from the bloodstream into the proximal tubular cells of the kidney, while MATEs contribute to its efflux from these cells into the renal lumen. OCTNs may be involved in both secretion and reabsorption processes. nih.gov

Furthermore, in vitro studies using Caco-2 cell monolayers, a model of the human intestinal barrier, have suggested that sulpiride's uptake is carrier-mediated and involves peptide transporter PEPT1, as well as the organic cation transporters OCTN1 and OCTN2. The efflux of sulpiride from these cells may be mediated by P-glycoprotein (P-gp). nih.gov The in-vivo relevance of P-gp-mediated interactions was investigated in rats, demonstrating that co-administration of a P-gp inhibitor can alter the pharmacokinetics of other P-gp substrates. nih.gov

These findings indicate that co-administration of sulpiride with drugs that are inhibitors or substrates of these transporters could potentially lead to clinically relevant drug-drug interactions by altering the absorption, distribution, and/or excretion of sulpiride or the co-administered drug.

Synthetic Methodologies for Sulpiride Hydrochloride

Historical and Current Synthetic Routes for Sulpiride (B1682569)

Sulpiride was first synthesized in 1967. guidechem.com The foundational synthetic approach, which continues to be relevant, involves the condensation of two key intermediates: a substituted benzoic acid derivative and a chiral pyrrolidine (B122466) derivative.

Historically, a common route for the synthesis of the benzoic acid intermediate, 2-methoxy-5-sulfamoylbenzoic acid, started from salicylic (B10762653) acid. This multi-step process involved methylation of the phenolic hydroxyl group, followed by chlorosulfonation, amination to form the sulfonamide group, and finally esterification. google.comchemicalbook.com This pathway, however, is often lengthy and can generate significant waste, posing environmental and cost challenges for large-scale production. google.com

Current and more streamlined synthetic routes often utilize more advanced starting materials. A notable improvement in the synthesis of the key intermediate, methyl 2-methoxy-5-sulfamoylbenzoate, involves starting from methyl 2-methoxy-5-chlorobenzoate. google.comgoogle.com This newer method provides a more direct and efficient pathway to the crucial intermediate.

The final step in the synthesis of sulpiride is the formation of an amide bond between the carboxylic acid group of 2-methoxy-5-sulfamoylbenzoic acid (or its activated derivative) and the primary amine of (1-ethylpyrrolidin-2-yl)methylamine. guidechem.comnih.gov

Key Reaction Steps and Intermediates in Sulpiride Synthesis

The synthesis of sulpiride can be dissected into the preparation of its two primary precursors followed by their condensation.

Synthesis of 2-Methoxy-5-sulfamoylbenzoic Acid Derivatives:

A prevalent modern synthesis of methyl 2-methoxy-5-sulfamoylbenzoate proceeds as follows:

Reactants: Methyl 2-methoxy-5-chlorobenzoate and sodium aminosulfinate. google.comgoogle.com

Reaction: These are reacted in the presence of a catalyst, such as cuprous bromide, in a suitable solvent like tetrahydrofuran. guidechem.com

Intermediate: This reaction directly forms methyl 2-methoxy-5-sulfamoylbenzoate. guidechem.com

Synthesis of (1-ethylpyrrolidin-2-yl)methylamine:

This chiral amine can be prepared through various methods, including the reduction of 1-ethyl-2-nitromethylene pyrrolidine. google.comprepchem.com

Final Amide Bond Formation:

The crucial step in forming the sulpiride molecule is the amide coupling reaction:

Reactants: Methyl 2-methoxy-5-sulfamoylbenzoate and (1-ethylpyrrolidin-2-yl)methylamine. guidechem.com

Reaction: The reactants are heated together, often in the presence of a solvent, to form the amide linkage. This reaction is a nucleophilic acyl substitution where the amine nitrogen of the pyrrolidine derivative attacks the carbonyl carbon of the benzoate (B1203000) ester. guidechem.comnih.gov

Optimization of Synthesis Parameters (e.g., temperature, solvents, catalysts, inert gas protection)

Optimizing reaction conditions is crucial for maximizing the yield and purity of sulpiride while minimizing reaction time and environmental impact.

Temperature: In the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate from methyl 2-methoxy-5-chlorobenzoate, the temperature is typically controlled between 40-65°C. google.comgoogle.com The final condensation step to form sulpiride is often carried out at a higher temperature, in the range of 90-100°C. guidechem.com

Solvents: Tetrahydrofuran has been used as a solvent for the synthesis of the methyl 2-methoxy-5-sulfamoylbenzoate intermediate. guidechem.com For the final amide formation, ethanol (B145695) is a commonly employed solvent. guidechem.com The choice of solvent can influence reaction rates and the solubility of reactants and products.

Catalysts: The synthesis of methyl 2-methoxy-5-sulfamoylbenzoate can be catalyzed by cuprous bromide. guidechem.com Catalysts play a significant role in increasing the efficiency of the reaction.

Inert Gas Protection: The final condensation step is often conducted under an inert atmosphere, such as nitrogen. guidechem.com This is to prevent side reactions with atmospheric components like oxygen and moisture, which could potentially degrade the reactants or products.

ParameterConditionReaction StepRationale
Temperature40-65°CSynthesis of Methyl 2-methoxy-5-sulfamoylbenzoateTo ensure a controlled reaction rate and minimize side products.
Temperature90-100°CAmide Bond FormationTo provide sufficient energy for the condensation reaction to proceed efficiently.
SolventTetrahydrofuranSynthesis of Methyl 2-methoxy-5-sulfamoylbenzoateTo dissolve reactants and facilitate the reaction.
SolventEthanolAmide Bond Formation and PurificationActs as a reaction medium and is suitable for subsequent recrystallization.
CatalystCuprous BromideSynthesis of Methyl 2-methoxy-5-sulfamoylbenzoateTo increase the rate and efficiency of the reaction.
AtmosphereInert Gas (Nitrogen)Amide Bond FormationTo prevent oxidative degradation and other unwanted side reactions.

Purification and Isolation Techniques for Synthetic Products

After the synthesis, the crude sulpiride hydrochloride must be purified to remove unreacted starting materials, byproducts, and other impurities.

Recrystallization: This is a primary method for purifying the final product. The crude sulpiride is dissolved in a suitable solvent, commonly ethanol, and heated to reflux. guidechem.com The solution is then cooled, allowing the purified sulpiride to crystallize out, leaving impurities dissolved in the solvent. guidechem.com

Decolorization: Activated carbon is often added during the purification process to adsorb colored impurities, resulting in a purer, white crystalline product. guidechem.com

Filtration and Drying: After crystallization, the purified sulpiride is collected by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried under vacuum to remove residual solvent. guidechem.com

The purity of the final product is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC). guidechem.com

TechniqueDescriptionPurpose
RecrystallizationThe crude product is dissolved in a hot solvent (e.g., ethanol) and then cooled to allow the formation of pure crystals.To separate sulpiride from soluble impurities.
DecolorizationActivated carbon is added to the solution of the crude product.To remove colored impurities.
FiltrationThe crystallized product is separated from the liquid mother liquor.To isolate the purified solid sulpiride.
Vacuum DryingThe isolated solid is dried under reduced pressure.To remove residual solvent from the final product.

Stereoselective Synthesis Approaches for Optical Isomers

Sulpiride possesses a chiral center in the pyrrolidine ring, and its enantiomers exhibit different pharmacological activities. nih.gov Levosulpiride (B1682626), the (S)-enantiomer, is the more active form. Therefore, stereoselective synthesis is of significant importance.

There are two main strategies for obtaining the desired enantiomer:

Resolution of Racemic Mixtures: This involves synthesizing the racemic mixture of sulpiride and then separating the enantiomers. A common method for resolving the racemic (1-ethylpyrrolidin-2-yl)methylamine intermediate is through the use of a chiral resolving agent, such as D-(-)-tartaric acid. semanticscholar.org The tartaric acid forms diastereomeric salts with the two enantiomers of the amine, which have different solubilities and can be separated by fractional crystallization. The desired enantiomer of the amine is then liberated from its salt and used in the final condensation step. google.com

Asymmetric Synthesis: This approach aims to directly synthesize the desired enantiomer, avoiding the need for resolution. A common strategy for the asymmetric synthesis of levosulpiride involves starting from the chiral precursor, (S)-proline. google.com

The synthesis begins with the protection of the amino group of (S)-proline, for example, by acetylation to form (S)-1-acetyl-2-carboxypyrrolidine.

The carboxylic acid group is then activated.

This is followed by reaction with an appropriate amine and subsequent reduction of the amide and the protected amino group to yield (S)-1-ethyl-2-aminomethylpyrrolidine. google.com

This enantiomerically pure intermediate is then reacted with methyl 2-methoxy-5-sulfamoylbenzoate to produce levosulpiride. guidechem.com

The use of chiral starting materials like (S)-proline is a cornerstone of modern asymmetric synthesis, allowing for the efficient and direct production of enantiomerically pure pharmaceuticals. mdpi.com

Advanced Analytical Techniques for Characterization and Quantification of Sulpiride Hydrochloride

Spectroscopic Methods

Spectroscopic methods are instrumental in the qualitative and quantitative analysis of sulpiride (B1682569) hydrochloride by measuring its interaction with electromagnetic radiation. These techniques provide valuable information about the compound's chemical structure, functional groups, and concentration.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative determination of sulpiride hydrochloride. The method is based on the principle that the molecule absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the analyte in the solution, following the Beer-Lambert law.

Research has demonstrated that the maximum absorbance (λ-max) of sulpiride is dependent on the solvent used. For instance, in 0.1 M hydrochloric acid, the λ-max is observed at 288.1 nm, while in 0.1 M sodium hydroxide (B78521), it shifts to 291 nm. tpcj.orgoaji.net First-derivative UV spectrophotometry has also been successfully applied for the simultaneous determination of sulpiride and other drugs, with measurements at the zero-crossing points to eliminate interference. For example, in one study, the first derivative amplitude at 221.6 nm was used for the assay of sulpiride. nih.gov These methods are validated for linearity, accuracy, and precision, making them suitable for routine quality control of pharmaceutical products. tpcj.orgoaji.net

Parameter0.1 M HCl0.1 M NaOHFirst-Derivative MethodReference
λ-max 288.1 nm291 nm221.6 nm (¹D) tpcj.orgoaji.netnih.gov
Linearity Range 6-36 µg/mL-2-8 µg/mL oaji.netnih.gov
Correlation Coefficient (r) 0.9991.00000.9999 tpcj.orgoaji.netnih.gov

Spectrofluorometric Techniques

Spectrofluorometry offers higher sensitivity and selectivity compared to UV-Visible spectrophotometry. This technique measures the fluorescence emitted by a substance after it absorbs light. Sulpiride possesses native fluorescence, which can be enhanced using micellar media, such as sodium dodecyl sulphate (SDS). researchgate.net In other approaches, derivatization reactions are employed to form highly fluorescent products.

One such method involves the condensation of the primary amino group of hydrolyzed sulpiride with acetyl acetone (B3395972) and formaldehyde, yielding a product with maximum fluorescence intensity at 483 nm after excitation at 431 nm. nih.gov Another derivatization reaction with 2-cyanoacetamide (B1669375) produces a fluorescent product with an emission maximum at 379 nm following excitation at 330 nm. nih.gov First derivative synchronous fluorometry has also been developed for the simultaneous analysis of sulpiride and other compounds. nih.gov These methods have been successfully applied to the determination of sulpiride in pharmaceutical preparations and biological fluids like human plasma, demonstrating excellent sensitivity with low limits of detection (LOD) and quantification (LOQ). nih.govnih.gov

MethodExcitation λ (nm)Emission λ (nm)Linearity Range (µg/mL)LOD (ng/mL)LOQ (ng/mL)Reference
Native Fluorescence (SDS enhanced) 2433610.2-102.849.47 researchgate.net
Derivatization (Acetyl acetone/Formaldehyde) 4314830.1-3.51139 nih.gov
Derivatization (2-cyanoacetamide) 3303790.2-20.00.822.73 nih.gov
First Derivative Synchronous --0.05-1620 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., H-1-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. While H-1 NMR provides detailed information about the proton environment in the molecule, Solid-State NMR (SSNMR) is particularly valuable for characterizing the drug in its solid form. nih.gov

SSNMR techniques, including 13C, 15N, and especially 35Cl SSNMR, are used to study the crystalline structure and identify different polymorphic forms of hydrochloride salts. nih.govrsc.orgresearchgate.net 35Cl SSNMR is highly sensitive to the local hydrogen-bonding environment of the chloride ions, providing a distinct spectral "fingerprint" for each solid form. rsc.orgfsu.edu This is critical for quality control, as different polymorphs can have different physical properties, including solubility and bioavailability. The combination of SSNMR data with techniques like Powder X-ray Diffraction (PXRD) allows for a comprehensive structural characterization of this compound adducts and salts. nih.gov

Infrared Spectroscopy (FTIR-ATR)

Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflection (ATR) accessory, is a rapid and non-destructive technique for the identification and quantification of sulpiride. edinburghanalytical.com The FTIR spectrum provides a unique molecular fingerprint based on the vibrational frequencies of the functional groups present in the molecule. nih.gov

FTIR-ATR has been used to identify new crystalline forms of sulpiride and to confirm the formation of salts or cocrystals by observing shifts in the characteristic vibrational bands of functional groups like the sulfonamide and amide. nih.gov Quantitative FTIR methods have also been developed for the determination of sulpiride (specifically its levo-form, levosulpiride) in bulk and tablet dosage forms. ijpca.org These methods demonstrate good accuracy and reproducibility, with recovery rates often around 98.5%, making them suitable for routine analysis in the pharmaceutical industry. ijpca.org

Chromatographic Methods

Chromatographic methods are the cornerstone for the separation, identification, and quantification of this compound, especially in complex matrices like biological fluids and multi-component pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) with various detection methods (e.g., UV, Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for sulpiride. Its versatility lies in the combination of different separation modes (e.g., reversed-phase, normal-phase) and various sensitive detection systems. nih.govnih.gov

HPLC with UV Detection: Reversed-phase HPLC with UV detection is a common method for the simultaneous determination of sulpiride and other drugs in pharmaceutical formulations. Detection is typically performed at wavelengths around 221 nm, 225 nm, or 243 nm. nih.govnih.gov These methods are validated to be sensitive and selective, capable of separating the analytes from impurities and degradation products. nih.gov

HPLC with Fluorescence Detection: For higher sensitivity, especially in biological samples like human plasma, fluorescence detection is employed. The native fluorescence of sulpiride allows for its detection at excitation and emission wavelengths of approximately 300 nm and 365 nm, respectively. nih.govjfda-online.com This method is highly sensitive, with limits of detection as low as 0.85 ng/mL, making it ideal for pharmacokinetic and bioavailability studies. nih.govnih.gov

HPLC with Mass Spectrometry (LC-MS): While not as commonly detailed in the provided context, the coupling of HPLC with Mass Spectrometry (LC-MS or LC-MS/MS) represents the state-of-the-art for bioanalytical assays. This technique offers unparalleled selectivity and sensitivity, allowing for the definitive identification and quantification of sulpiride and its metabolites in complex biological matrices.

The table below summarizes various reported HPLC methods for sulpiride analysis.

Column TypeMobile PhaseDetection MethodWavelengths (nm)ApplicationReference
Reversed-phase Cyano Acetonitrile (B52724): water (70:30 v/v), pH 7UV221Pharmaceutical formulation nih.gov
Reversed-phase C18 Acetonitrile: methanol: water: B-R buffer pH 9 (20:20:40:20, v/v/v/v)UV225Pharmaceutical formulation
Reversed-phase Bondapak CN -UV243Pharmaceutical tablets nih.gov
Reversed-phase C18 Acetonitrile: 0.01 M dihydrogenphosphate buffer (45:55), pH 4.0FluorescenceEx: 300, Em: 365Human plasma nih.gov
Normal-phase Si 60 Triethylamine (B128534) solution (0.5%, pH 4.0): methanol: acetonitrile (10:5:85, v/v)FluorescenceEx: 300, Em: 365Human plasma jfda-online.com

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its more advanced counterpart, High-Performance Thin-Layer Chromatography (HPTLC), are valuable techniques for the separation and quantification of this compound. HPTLC, in particular, offers enhanced separation efficiency and detection limits compared to conventional TLC. researchgate.netiipseries.org

A validated HPTLC method has been developed for the simultaneous quantitative determination of sulpiride and mebeverine (B1676125) hydrochloride. nih.gov In this method, the compounds are separated on silica (B1680970) gel HPTLC F254 plates. The mobile phase consists of a mixture of absolute ethanol (B145695), methylene (B1212753) chloride, and triethylamine in a ratio of 7:3:0.2 by volume. nih.gov Densitometric scanning of the separated bands is performed at a wavelength of 221 nm. nih.gov

This HPTLC method demonstrated good linearity over a concentration range of 0.4-1.4 µ g/band for sulpiride, with a mean percentage recovery of 101.01% (S.D. 1.991). nih.gov HPTLC is recognized for its application in the quality control of pharmaceutical formulations, including the quantification of active ingredients and the detection of impurities. researchgate.net The technique is advantageous due to its ability to analyze multiple samples simultaneously, its low operating cost, and the minimal sample preparation required. iptsalipur.org

Table 1: HPTLC Method Parameters for this compound Analysis

ParameterValue
Stationary Phase Silica gel HPTLC F254 plates
Mobile Phase Absolute ethanol:Methylene chloride:Triethylamine (7:3:0.2 v/v/v)
Detection Wavelength 221 nm
Concentration Range 0.4-1.4 µ g/band
Mean Percentage Recovery 101.01% (S.D. 1.991)

Gas Chromatography (GC)

Gas Chromatography (GC) has been utilized for the determination of sulpiride, often in combination with mass spectrometric detection. researchgate.net This approach provides high sensitivity and selectivity for the analysis of the compound in various matrices. While less common than liquid chromatography methods for a compound of sulpiride's polarity, GC methods can be developed, particularly when coupled with a sensitive detector.

Electrochemical Methods (e.g., Voltammetric, Membrane Selective Electrode)

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the determination of this compound. These techniques are based on the electrochemical properties of the sulpiride molecule.

Voltammetric Methods: Square-wave voltammetry has been successfully applied for the quantitative determination of sulpiride. scispace.comugd.edu.mk The method is based on the electrochemical reduction of sulpiride in a basic medium. scispace.com The voltammetric response is highly dependent on the pH of the supporting electrolyte. scispace.comugd.edu.mk Using a static mercury drop electrode in 2 mol/L potassium hydroxide (KOH), a detection limit of 1.9 x 10⁻⁶ mol/L for sulpiride was achieved. scispace.com The calibration curves showed good linearity at concentration levels of 10⁻⁵ and 10⁻⁶ mol/L, with correlation coefficients greater than 0.99. scispace.com

Table 2: Square-Wave Voltammetry Parameters for Sulpiride Determination

ParameterValue
Working Electrode Static Mercury Drop Electrode
Supporting Electrolyte 2 mol/L KOH
Detection Limit 1.9 x 10⁻⁶ mol/L
Concentration Levels 10⁻⁵ and 10⁻⁶ mol/L
Correlation Coefficient > 0.99

Membrane Selective Electrode: A poly(vinyl chloride) (PVC) membrane selective electrode has been developed for the determination of sulpiride. nih.govnih.govmdpi.com The sensing membrane is composed of an ion-exchanger formed between the protonated drug and tetraphenylborate (B1193919) (TPB⁻) within a plasticized PVC matrix. nih.govmdpi.com This electrode demonstrates a fast, stable, and Nernstian response over a sulpiride concentration range of 1 × 10⁻⁴ to 1 × 10⁻² M. nih.gov It exhibits a mean slope of 58.4 ± 0.9 mV per decade of concentration and a detection limit of 4.2 × 10⁻⁵ M. nih.gov The electrode operates effectively over a wide pH range of 2 to 8 and has a rapid response time of less than 15 seconds. nih.gov The selectivity of the electrode is good with respect to various inorganic and organic compounds. nih.gov

Table 3: Performance Characteristics of a Sulpiride-Selective PVC Membrane Electrode

CharacteristicValue
Concentration Range 1 × 10⁻⁴ – 1 × 10⁻² M
Mean Slope 58.4 ± 0.9 mV/decade
Detection Limit 4.2 × 10⁻⁵ M
pH Range 2 - 8
Response Time < 15 s

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-resolution separation technique that has been applied to the analysis of this compound. nih.govijnrd.org A method for the simultaneous determination of sulpiride and tiapride (B1210277) in human urine has been developed using capillary electrophoresis coupled with electrochemiluminescence detection. nih.gov To achieve complete separation of the two compounds, beta-cyclodextrin (B164692) (β-CD) was used as an additive in the running buffer. nih.gov

Under optimized conditions, this CE method showed a linear range from 1.0 x 10⁻⁷ to 1.0 x 10⁻⁴ M for sulpiride, with a correlation coefficient greater than 0.995. nih.gov The limit of detection for sulpiride was found to be 1.0 x 10⁻⁸ M. nih.gov The relative standard deviation for the determination of 2.0 µM sulpiride was 1.8%, indicating good reproducibility. nih.gov

X-ray Diffraction (Powder X-ray Diffraction, Single Crystal X-ray Diffraction)

X-ray diffraction (XRD) techniques are powerful tools for the solid-state characterization of this compound, providing information on its crystal structure and polymorphism. nih.gov

Powder X-ray Diffraction (PXRD): PXRD is a non-destructive technique that generates a unique "fingerprint" for a crystalline solid. americanpharmaceuticalreview.com It is widely used in pharmaceutical analysis to identify crystalline phases, investigate polymorphism, and assess the crystallinity of a sample. mdpi.com The PXRD pattern of a substance is a plot of the intensity of diffracted X-rays versus the diffraction angle (2θ). americanpharmaceuticalreview.com Studies on new multicomponent crystal forms of sulpiride have utilized PXRD for their characterization. nih.gov For these new forms, powder patterns were recorded on a diffractometer using Cu-Kα radiation in the 2θ range between 5° and 50°. nih.gov

Single Crystal X-ray Diffraction (SCXRD): SCXRD provides detailed information about the three-dimensional arrangement of atoms within a crystal, including unit cell dimensions, bond lengths, and bond angles. carleton.edu This technique is essential for unambiguously determining the crystal structure of a compound. rigaku.com For several new crystal forms of sulpiride, including adducts with adipic acid, fumaric acid, and others, good-quality single crystals were obtained, and their structures were solved by SCXRD. nih.gov This analysis was crucial in determining the ionic or neutral character of these new adducts. nih.gov

Quantitative Autoradiography in Receptor Binding Studies

Quantitative autoradiography is a highly sensitive technique used to localize and quantify receptor binding sites in tissue sections. nih.gov This method has been employed to study the binding of [³H]sulpiride to dopamine (B1211576) D₂ receptors in the rat brain. nih.govnih.gov

In these studies, brain sections are incubated with [³H]sulpiride and then exposed to tritium-sensitive film. nih.gov The resulting autoradiograms show the regional distribution of the binding sites. researchgate.net The binding of [³H]sulpiride has been shown to be saturable and reversible, with very low nonspecific binding. nih.gov In the striatum, [³H]sulpiride binds to a single population of sites with a dissociation constant (Kd) of 3.2 nM and a maximum binding capacity (Bmax) of 447 fmol/mg protein. nih.gov

The high selectivity of [³H]sulpiride for the D₂ dopamine receptor makes it a valuable tool for the autoradiographic localization and quantification of these receptors. nih.gov Specific binding sites have been identified in several brain regions, including the caudate-putamen, nucleus accumbens, olfactory tubercle, and substantia nigra. nih.govnih.gov

Table 4: [³H]Sulpiride Binding Characteristics in Rat Striatum

ParameterValue
Dissociation Constant (Kd) 3.2 nM
Maximum Binding Capacity (Bmax) 447 fmol/mg protein

Chemometric Approaches in Analytical Chemistry

Chemometric methods are statistical and mathematical techniques used to extract meaningful information from chemical data. They are often applied in conjunction with spectroscopic and chromatographic methods to resolve complex mixtures and for simultaneous determination of multiple components.

Several chemometric methods, including partial least squares (PLS) and principal component regression (PCR), have been developed for the stability-indicating analysis of sulpiride in the presence of its degradation products. These methods have been successfully applied for the determination of sulpiride in bulk powder and pharmaceutical dosage forms.

In another study, chemometric methods were used for the simultaneous determination of mebeverine hydrochloride and sulpiride. researchgate.net A classical least squares (CLS) method was developed where absorbance data from the zero-order spectra in the range of 200-300 nm were used to create a calibration model. researchgate.net Furthermore, enhanced partial least squares regression (PLSR) models, such as weighted-PLSR, genetic algorithm-PLSR (GA-PLSR), and wavelet transform-PLSR (WT-PLSR), have been applied for the stability-indicating analysis of mixtures of mebeverine hydrochloride and sulpiride in the presence of their impurities and degradation products. nih.gov The GA-PLSR method was successfully applied for the analysis of the raw material and pharmaceutical tablets. nih.gov

Structure Activity Relationships Sar and Molecular Design of Sulpiride Hydrochloride Analogues

Chemical Structure Elucidation and Functional Groups Relevant to Activity

Sulpiride (B1682569) is a substituted benzamide (B126) derivative characterized by a central benzamide ring and an N-ethylpyrrolidinyl side chain. soton.ac.uk The molecule's activity as a selective antagonist at D2 and D3 dopamine (B1211576) receptors is intrinsically linked to the specific arrangement and electronic properties of its constituent functional groups. patsnap.comfrontiersin.orgdrugbank.com

Benzamide Moiety : The core of the molecule is the 2-methoxy-5-sulfamoylbenzamide (B135798) structure.

Amide Group (-CONH-) : This group is critical for binding. The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, respectively, forming key interactions within the receptor's binding pocket.

Sulfonamide Group (-SO₂NH₂) : The 5-sulfamoyl substituent is a key feature of sulpiride and its analogues. It contributes to the molecule's polarity and can participate in hydrogen bonding, anchoring the ligand within the receptor.

Methoxy (B1213986) Group (-OCH₃) : The ortho-methoxy group influences the conformation of the amide side chain through steric and electronic effects, which can be crucial for orienting the molecule correctly for optimal receptor interaction.

N-Alkylpyrrolidine Side Chain : This portion of the molecule contains the basic nitrogen atom essential for activity.

Protonatable Nitrogen : The tertiary amine within the pyrrolidine (B122466) ring is basic and exists in a protonated, positively charged state at physiological pH. nih.gov This cationic center is believed to form a crucial ionic bond with a conserved aspartate residue (Asp114 in TM3) in the binding pocket of dopamine receptors, a canonical interaction for many aminergic G protein-coupled receptor (GPCR) ligands. researchgate.net

Chirality : Sulpiride is a chiral molecule, with the (S)-enantiomer possessing significantly higher affinity for D2 receptors than the (R)-enantiomer. This stereoselectivity highlights the importance of the precise three-dimensional arrangement of the side chain for a complementary fit within the chiral environment of the receptor's binding site.

Ethyl Group : The N-ethyl substituent on the pyrrolidine ring contributes to the hydrophobic interactions within a specific sub-pocket of the receptor.

Identification of Key Pharmacophores for Dopaminergic Receptor Interaction

A pharmacophore model defines the essential spatial arrangement of molecular features necessary for biological activity. For sulpiride and related D2/D3 antagonists, the pharmacophore can be distilled into several key components. nih.gov

Cationic Amine Center : A positively charged nitrogen atom, typically a tertiary amine, is a fundamental requirement. It engages in a strong ionic interaction with the aforementioned conserved aspartate residue in transmembrane helix 3 (TM3) of the D2 receptor. researchgate.net

Aromatic Ring : The substituted benzene (B151609) ring provides a scaffold for other functional groups and engages in hydrophobic and potential π-π stacking or cation-π interactions with aromatic residues (e.g., tryptophan, phenylalanine) within the binding pocket, particularly in TM5 and TM6. researchgate.netnih.gov

Hydrogen Bond Acceptor/Donor Region : The amide and sulfonamide groups provide critical hydrogen bonding capabilities. The amide carbonyl oxygen is a key hydrogen bond acceptor, while the NH groups of both the amide and sulfonamide can act as hydrogen bond donors. These interactions with polar residues, such as serines in TM5, help to stabilize the ligand-receptor complex. researchgate.net

Defined Spatial Geometry : The relative orientation and distance between the cationic amine and the aromatic ring are strictly defined. The flexible linker connecting the pyrrolidine ring to the benzamide carbonyl allows the molecule to adopt a specific low-energy conformation that fits optimally into the binding site. Conformationally restricted analogues have been instrumental in defining these spatial requirements. nih.gov

In silico studies suggest that sulpiride may directly interact with amino acid residues such as Asp-119 and Phe-417 of the D2 and D3 receptors, underscoring the importance of these pharmacophoric features in achieving high-affinity binding. drugbank.com

Strategies for Modifying Sulpiride Structure for Enhanced Target Selectivity or Potency

Using sulpiride as a template, medicinal chemists have explored numerous structural modifications to enhance D2-like receptor affinity and selectivity. nih.gov A primary strategy has involved the manipulation of substituents on the aromatic ring. nih.gov

Halogenation : The introduction of halogen atoms at the 3- and 5-positions of the benzamide ring proved to be a highly effective strategy. This led to the development of raclopride , a 3,5-dichloro analogue of sulpiride. nih.gov The electron-withdrawing nature and steric bulk of the chlorine atoms significantly increase the affinity for D2-like receptors compared to sulpiride. nih.gov

Modification of the 5-Substituent : While sulpiride features a 5-sulfamoyl group, replacing or modifying this group has been explored. For instance, in remoxipride , the 5-sulfamoyl group is absent, and a bromine atom is present at the 3-position. nih.govdrugcentral.org This modification, combined with a change in the ortho-alkoxy group (from methoxy to ethoxy), results in a compound with high D2 receptor selectivity. researchgate.net

Alteration of the N-Alkyl Side Chain : The pyrrolidine ring and its substituents have also been targets for modification. Changing the size of the N-alkyl group or the structure of the heterocyclic ring can modulate affinity and selectivity by altering how the side chain fits into the hydrophobic pocket of the receptor.

These targeted modifications demonstrate how subtle changes to the sulpiride scaffold can lead to significant variations in pharmacological activity.

CompoundStructural Modification from SulpirideEffect on D2-like Receptor Affinity
SulpirideReference CompoundModerate Affinity (Ki ≈ 18.2 nM) nih.gov
RacloprideAddition of Cl at 3- and 5-positions; removal of 5-sulfamoyl group; modification of side chain.Increased Affinity nih.gov
RemoxiprideReplacement of 2-methoxy with 3-bromo and 6-methoxy groups; removal of 5-sulfamoyl group.High Affinity and Selectivity nih.gov
EticloprideAddition of Cl at 3-position and ethyl group at 6-position; removal of 5-sulfamoyl and 2-methoxy groups.Very High Affinity (Ki ≈ 0.09 nM) nih.gov

Computational Chemistry Approaches in SAR (e.g., Density Functional Theory, Molecular Docking, Molecular Dynamics Simulation)

Computational chemistry has become an indispensable tool for understanding the SAR of sulpiride analogues and for the rational design of new compounds. nih.govmdpi.com

Density Functional Theory (DFT) : DFT is a quantum mechanical method used to investigate the electronic structure of molecules. aps.orgnih.govmdpi.comresearchgate.net For sulpiride, DFT calculations can determine properties like electron density distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential. researchgate.net This information is crucial for understanding how the molecule will interact with the receptor at a fundamental electronic level, predicting its reactivity and the nature of its intermolecular forces. researchgate.net

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com For sulpiride analogues, docking studies are used to place them into the 3D structure of the D2 or D3 receptor. researchgate.net These studies help visualize the key interactions, such as the salt bridge with Asp114 and hydrogen bonds with serine residues, and can predict the binding affinity of novel, untested analogues, thereby prioritizing them for synthesis. researchgate.net

Molecular Dynamics (MD) Simulation : MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. mdpi.com Unlike the static picture from docking, MD reveals how the ligand and receptor move and adapt to each other. mdpi.comnih.gov MD simulations of sulpiride bound to the D2 receptor have shown that, as an antagonist, its binding mode disrupts the intracellular "toggle switch" mechanism that is typically engaged by agonists. nih.govconsensus.app This disruption alters the global dynamics of the receptor's transmembrane helices, preventing the conformational change required for receptor activation. nih.govconsensus.app This provides a powerful molecular-level explanation for its antagonist activity.

Preclinical Research Models and Methodologies in Sulpiride Hydrochloride Studies

In Vitro Models for Receptor Binding and Functional Assays

In vitro models are fundamental for characterizing the pharmacological profile of sulpiride (B1682569) hydrochloride at the molecular level. Receptor binding assays are commonly used to determine the affinity of the compound for specific neurotransmitter receptors. These assays typically utilize cloned human receptors expressed in cell lines.

Sulpiride is recognized as a selective antagonist at dopamine (B1211576) D₂, D₃, and, to a lesser extent, D₄ receptors. wikipedia.org Radioligand binding assays are a key technique used to quantify this selectivity. In these assays, a radiolabeled compound ("hot ligand") with known affinity for the target receptor is competed with unlabeled sulpiride. By measuring the displacement of the radioligand, the binding affinity (Ki) of sulpiride can be calculated. For instance, a radioreceptor assay (RRA) was developed to determine plasma levels of the related compound amisulpride, demonstrating the utility of this technique. nih.gov Studies using cloned human dopamine receptors have provided specific affinity values for sulpiride. unc.eduunc.edu

Table 1: Binding Affinity (Ki) of Sulpiride for Human Dopamine Receptors

Receptor Subtype Test Ligand Ki Value (nM) Source
D₄ SULPIRIDE 54 unc.edu
D₄ SULPIRIDE,(-) 1305 unc.edu

This table is interactive. Click on the headers to sort.

These in vitro studies confirm that sulpiride's primary action is the blockade of D2-like dopamine receptors, which is central to its therapeutic effects. drugbank.comnih.gov

Animal Models for Neurobiological Research

Animal models are indispensable for investigating the complex behavioral and neurobiological effects of sulpiride hydrochloride in a whole-organism context. These models aim to mimic specific aspects of human disorders, allowing for the evaluation of potential therapeutic efficacy.

The dual neuroleptic and antidepressant properties of sulpiride have been explored in various animal models of affective disorders. nih.govnih.gov

In rat models of depression, the isomers of sulpiride have shown distinct profiles. nih.gov A study compared (-)-sulpiride and (+)-sulpiride against the antidepressant desipramine (B1205290) and the neuroleptic haloperidol (B65202) in four different models:

Prevention of apomorphine-induced sedation: (-)-Sulpiride acted similarly to haloperidol. nih.gov

Antagonism of apomorphine-induced hypothermia: (-)-Sulpiride again showed a neuroleptic-like profile. nih.gov

Behavioural despair (swim test): (+)-Sulpiride significantly and dose-dependently ameliorated depressive-like behavior, an effect characteristic of antidepressants. nih.gov

Learned helplessness: (-)-Sulpiride worsened responses, similar to haloperidol, whereas (+)-sulpiride was inactive. nih.gov These findings suggest that the (-)-isomer possesses the neuroleptic properties, while the (+)-isomer may be responsible for the antidepressant activity. nih.gov

More recently, the adult zebrafish (Danio rerio) has been utilized as a model organism. nih.gov Acute exposure to sulpiride resulted in overt anxiolytic-like effects in the novel tank test and tranquilizing-like effects in a tail immobilization test, a model of behavioral despair. These behavioral changes were accompanied by a reduction in whole-brain dopamine and an increase in its turnover, with no significant effects on serotonin (B10506) or norepinephrine (B1679862) levels. nih.gov

Table 2: Sulpiride in Animal Models of Affective Disorders

Model Organism Disorder Model Key Finding Source
Rat Behavioral Despair (Swim Test) (+)-Sulpiride showed potential antidepressant activity. nih.gov
Rat Learned Helplessness (-)-Sulpiride showed a neuroleptic profile. nih.gov
Zebrafish Anxiety/Depression Sulpiride exerted anxiolytic-like and tranquilizing effects. nih.gov

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Animal models of schizophrenia are used to study the positive, negative, and cognitive symptoms of the disorder. The MAM-E17 rat model, which recapitulates several symptoms of schizophrenia, has been used to investigate the effects of sulpiride. nih.gov In this model, dysfunction of subcortical D2-like dopamine receptors is linked to increased locomotor activity, an analog of positive symptoms in humans. nih.gov

Research has shown that microinjection of sulpiride directly into the ventral pallidum (VP), a limbic structure containing D₂ receptors, can normalize the hyperactivity observed in MAM-E17 rats. nih.gov Specifically, larger doses of sulpiride administered to the VP reduced the habituation disturbance, which is considered an analog for positive symptoms in this model. This finding highlights the critical role of ventral pallidum D2 receptors in the antipsychotic action of sulpiride. nih.gov

The role of dopamine D2/D3 receptors in sleep regulation has been investigated using a canine model of narcolepsy. nih.govresearchgate.net Cataplexy, a key symptom of narcolepsy, is an abnormal manifestation of REM sleep atonia. nih.gov In narcoleptic canines, both acute and chronic oral administration of sulpiride significantly reduced cataplexy. nih.govresearchgate.net

A noteworthy finding from this research is that the anticataplectic effect of sulpiride was achieved without a significant reduction in the amount of REM sleep. nih.govresearchgate.net This contrasts with many standard treatments for cataplexy, such as antidepressants, which suppress both cataplexy and physiological REM sleep. nih.gov This suggests that the D2/D3 receptor mechanism is specifically involved in regulating cataplexy, separate from the mechanisms that regulate REM sleep, and points to the potential of D2/D3 antagonists like sulpiride as a targeted therapy. nih.govresearchgate.net

Beyond its neurological applications, sulpiride has been studied in preclinical cancer models. Patient-derived xenograft (PDX) models, where human tumors are implanted into immunodeficient mice, are powerful tools for evaluating drug efficacy. mdpi.com Sulpiride has been investigated in breast cancer xenograft models due to the involvement of dopamine D2-like receptors (D2DR) in cancer stem-like cells (CSCs). nih.govnih.gov

Table 3: Sulpiride in Breast Cancer Xenograft Models

Xenograft Model Cancer Type Key Finding Source
MCF-7/Adr Drug-Resistant Breast Cancer Sulpiride decreased the proportion of cancer stem-like cells and enhanced the anti-tumor effect of dexamethasone (B1670325). nih.govnih.gov
4T1 Metastatic Breast Cancer Combination of sulpiride and dexamethasone inhibited lung metastasis. nih.govnih.gov

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Neuropharmacological and Behavioral Assays in Preclinical Studies

A variety of specialized assays are used in preclinical studies to quantify the effects of this compound on behavior and neurochemistry. These assays provide objective measures of drug activity related to specific neurological functions.

Behavioral Despair Tests (Forced Swim Test/Tail Suspension Test): These are common screening tests for antidepressants. nih.govdntb.gov.ua In the forced swim test, rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with antidepressant compounds typically reducing this duration. (+)-Sulpiride was shown to be effective in this assay. nih.gov

Learned Helplessness: This model exposes animals to inescapable stress, leading to a failure to learn to escape subsequent avoidable stress. nih.gov It models depressive-like states, and performance in this assay can be altered by antidepressant and neuroleptic drugs. nih.gov

Novel Tank Test: Used in zebrafish, this assay measures anxiety-like behavior. nih.gov The fish is placed in a new tank, and behaviors such as time spent in the top versus bottom zones and freezing are recorded. Anxiolytic compounds like sulpiride typically increase exploration of the upper, more exposed areas. nih.gov

Open Field Test: This assay assesses general locomotor activity, exploration, and anxiety. nih.gov In schizophrenia models, it is used to measure hyperactivity and habituation to a new environment. Sulpiride was shown to restore habituation disturbances in the MAM-E17 rat model. nih.gov

Conditioned Place Preference (CPP): This test is used to measure the rewarding or aversive properties of a drug. However, in the MAM-E17 model, sulpiride did not induce CPP, unlike in neurotypical control animals. nih.gov

Motion Sickness Models: In squirrel monkeys, horizontal rotation is used as a terrestrial model of space motion sickness. L-sulpiride was evaluated for its anti-emetic properties in this model. nih.gov

Neurochemical Analysis: Following behavioral assays, brain tissue can be analyzed to measure levels of neurotransmitters and their metabolites. In zebrafish studies with sulpiride, whole-brain levels of dopamine, serotonin, norepinephrine, and their metabolites were quantified to correlate behavioral effects with neurochemical changes. nih.gov

Table 4: Summary of Preclinical Assays Used in Sulpiride Studies

Assay Type Purpose Model Organism Key Sulpiride Finding Source
Forced Swim Test Screen for antidepressant activity Rat (+)-Sulpiride reduced immobility. nih.gov
Novel Tank Test Measure anxiety-like behavior Zebrafish Sulpiride showed anxiolytic-like effects. nih.gov
Open Field Test Assess locomotion and habituation Rat Sulpiride restored habituation in a schizophrenia model. nih.gov
Canine Cataplexy Monitoring Quantify narcolepsy symptoms Dog Sulpiride reduced cataplexy without affecting REM sleep. nih.govresearchgate.net
Horizontal Rotation Induce motion sickness Squirrel Monkey L-sulpiride abolished motion-induced emesis. nih.gov

This table is interactive. Click on the headers to sort.

Ex Vivo and In Vivo Receptor Occupancy Studies in Animal Models (e.g., PET studies)

To elucidate the pharmacological profile of this compound, preclinical research has extensively utilized ex vivo and in vivo receptor occupancy studies in various animal models. These investigations are crucial for understanding the compound's engagement with its primary target, the dopamine D2 receptor, and for correlating this engagement with its behavioral effects. Methodologies such as autoradiography and Positron Emission Tomography (PET) have been instrumental in quantifying the degree to which sulpiride binds to D2 receptors in the brain at different dose levels.

Ex vivo studies typically involve administering sulpiride to an animal, and after a specific time, examining the brain tissue to measure the amount of receptor binding. Autoradiography with radiolabeled ligands that bind to dopamine D2 receptors, such as [3H]sulpiride itself, has been a key technique. For instance, studies in rats have employed quantitative autoradiography to map the distribution of D2 receptors and to assess how sulpiride competes with these radioligands for binding sites. nih.gov This method allows for a detailed anatomical visualization of receptor occupancy in different brain regions.

In vivo studies, on the other hand, measure receptor occupancy in living animals, often over time. PET imaging is a powerful in vivo technique that has been used to study the receptor occupancy of antipsychotic drugs. While many PET studies involving sulpiride have been conducted in human subjects, the principles and methodologies are adapted for preclinical animal models. nih.gov These studies involve the use of a radiotracer that binds to D2 receptors, and the displacement of this tracer by sulpiride is measured to calculate the percentage of receptor occupancy.

Research findings from these studies have provided valuable data on the dose-dependent occupancy of D2 receptors by sulpiride. For example, a study in rats demonstrated that at a dose of 60 mg/kg, sulpiride showed a slight but significant reversal of D2 receptor inactivation, indicating a measurable level of receptor occupancy. nih.gov Another study in rats investigated the behavioral effects of sulpiride at doses of 60 mg/kg and 100 mg/kg, which are linked to its action on D2 receptors. researchgate.net

The data gathered from these preclinical models are essential for establishing the relationship between the dose of sulpiride, the resulting concentration in the brain, the percentage of D2 receptor occupancy, and the observed pharmacological effects. This information is critical for predicting clinically relevant dosages and for the development of novel antipsychotic agents with optimized receptor occupancy profiles.

Detailed Research Findings in Preclinical Models

The following tables summarize key findings from ex vivo and in vivo studies on this compound in animal models.

In Vitro Receptor Binding Affinity of Sulpiride

CompoundReceptorAnimal Model/TissueMethodologyKi (nM)
(-)-SulpirideDopamine D2 ReceptorRat[3H]spiperone binding assay39

In Vivo Dopamine D2 Receptor Occupancy of Sulpiride in Rats

Dose (mg/kg)Route of AdministrationTime PointBrain RegionReceptor Occupancy (%)MethodologyKey Observation
60Not SpecifiedNot SpecifiedStriatumSlight but significantReversal of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline-induced D2 receptor inactivationDemonstrates measurable D2 receptor engagement at this dose. nih.gov

Pharmaceutical Formulation Research and Enhancement Strategies for Sulpiride Hydrochloride

Development of New Crystal Forms and Polymorphism Studies

The solid-state properties of an active pharmaceutical ingredient (API) are critical to its performance. Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact solubility, dissolution rate, and bioavailability.

Research into the polymorphic behavior of sulpiride (B1682569) has yielded different findings over time. An earlier study investigated the dissolution kinetics of two polymorphic forms, designated Form I and Form II. koreascience.kr The study reported that the dissolution rates of the two forms were significantly different, with Form I dissolving approximately twice as fast as Form II in tablet form. koreascience.kr Thermodynamic parameters were calculated from the dissolution kinetics, as detailed in the table below. koreascience.kr

ParameterValue
Transition Temperature98°C
Enthalpy Change (ΔH)-2.108 kcal/mole
Free Energy Change (ΔG) at 31.0°C-783 cal/mole

Thermodynamic parameters calculated from the dissolution kinetics of two sulpiride polymorphs. koreascience.kr

However, a more recent and comprehensive study from 2022 noted that, to the best of their knowledge, no polymorphs of the sulpiride base had been discovered, with only the hydrochloride salt, racemate, and S-enantiomer structures being reported in the Cambridge Structural Database. nih.gov This study focused on creating new multicomponent crystal forms of sulpiride to enhance its solubility. nih.govresearchgate.net Through solution cocrystallization techniques, researchers successfully developed a series of novel crystal forms, demonstrating that modifying the solid-state structure is a viable strategy for improving the physicochemical properties of sulpiride. nih.gov

Co-crystal and Salt Formation for Physicochemical Property Modulation

Crystal engineering techniques, such as co-crystal and salt formation, are effective strategies for modifying the physicochemical properties of APIs without altering their chemical structure. nih.govnih.gov These multicomponent crystal forms can improve solubility, dissolution rate, stability, and bioavailability. ijpcbs.com

In a significant study, researchers developed twelve new multicomponent crystal forms of sulpiride by combining it with various pharmaceutically acceptable acid coformers. nih.gov This effort resulted in the creation of:

Eight molecular salts

One salt cocrystal

Three novel co-drugs (of which two were molecular salts and one was a cocrystal)

The solid forms were thoroughly characterized using techniques such as infrared spectroscopy, powder X-ray diffraction (PXRD), solid-state Nuclear Magnetic Resonance (NMR), and single-crystal X-ray diffraction (SCXRD). nih.govresearchgate.net Crucially, in vitro dissolution tests revealed that all the newly developed adducts displayed remarkable improvements in dissolution properties when compared to pure sulpiride. nih.gov

CoformerType of Adduct
Adipic acid (ADPA)Molecular Salt
Fumaric acid (FA)Molecular Salt
Maleic acid (MLEA)Molecular Salt
Malonic acid (MLOA)Molecular Salt
Indomethacin (IND)Co-drug (Molecular Salt)
Azelaic acid (AZA)Molecular Salt
p-Aminobenzoic acid (PABA)Molecular Salt
Caffeic acid (CAFA)Co-drug (Cocrystal)
Malic acid (MLIA)Salt Cocrystal
Nicotinic acid (NA)Molecular Salt
Salicylic (B10762653) acid (SA)Molecular Salt
Ibuprofen (IBU)Co-drug (Molecular Salt)

New multicomponent crystal forms of sulpiride developed to enhance physicochemical properties. nih.gov

This approach highlights the potential of co-crystallization and salification to overcome the solubility limitations of sulpiride hydrochloride. nih.gov

Amorphous Solid Dispersions and Coamorphous Systems

Transforming a crystalline drug into its amorphous state is a well-established method for increasing apparent solubility and dissolution rate. nih.gov However, the inherent thermodynamic instability of amorphous forms can lead to recrystallization. mdpi.com Coamorphous systems, which combine the API with one or more low-molecular-weight "co-formers" into a single amorphous phase, offer a strategy to enhance both solubility and stability. nih.govtandfonline.com

A recent study successfully designed a supramolecular coamorphous formulation of sulpiride (SUL) with naringin (B1676962) (NARI), a naturally occurring flavonoid. tandfonline.com Naringin was selected as the co-former not only to stabilize the amorphous form but also to potentially inhibit P-glycoprotein (P-gp) efflux, a mechanism that contributes to sulpiride's poor permeability. tandfonline.com The resulting SUL-NARI coamorphous system demonstrated substantial improvements in key physicochemical attributes. tandfonline.com

ParameterFold Increase (SUL-NARI vs. Pure SUL)
Solubility31.88
Dissolution9.13
Ex-vivo Permeability1.83

Enhancement of Sulpiride's physicochemical properties in a coamorphous system with Naringin. tandfonline.com

The significant increase in solubility and dissolution, coupled with enhanced permeability, underscores the potential of this drug-nutraceutical coamorphous approach for improving the oral bioavailability of sulpiride. tandfonline.comresearchgate.net

Nanoparticle Delivery Systems (e.g., Nanolipospheres)

Nanotechnology offers powerful tools for overcoming the challenges associated with BCS Class IV drugs. Lipid-based nanoparticle systems, in particular, are advantageous for improving both the intestinal permeability and oral absorption of lipophilic drugs. nih.govresearchgate.net

To address the drawbacks of sulpiride, researchers have fabricated sulpiride-loaded nanolipospheres (SUL-LPS) using melt emulsification and solvent evaporation techniques. nih.govnih.gov An optimized formulation was developed with desirable characteristics for oral drug delivery. nih.govresearchgate.netnih.gov

PropertyValue
Particle Size68.62 nm
Polydispersity Index (PdI)0.242
Zeta Potential-30.4 mV
Entrapment Efficiency84.12%

Physicochemical properties of the optimized Sulpiride-Loaded Nanolipospheres (SUL-LPS). nih.govnih.gov

The SUL-LPS formulation exhibited a sustained-release pattern and demonstrated significant functional improvements. nih.gov Ex vivo permeation studies showed a 2.1-fold enhancement in intestinal permeation parameters. nih.govnih.gov Furthermore, in vivo oral pharmacokinetic studies in rats revealed that the nanoliposphere formulation provided a 3.4-fold improvement in the oral bioavailability of sulpiride compared to the free drug. nih.govresearchgate.netnih.gov These findings indicate that rationally designed nanolipospheres are a promising and biocompatible nanovector for the efficient oral delivery of sulpiride. nih.govnih.gov

Strategies to Improve Oral Bioavailability and Permeability (Mechanistic Studies)

Improving the therapeutic efficacy of this compound hinges on strategies that address its dual limitations of low solubility and low permeability. The formulation approaches discussed provide mechanistic insights into overcoming these barriers.

One major hurdle for sulpiride's absorption is the P-glycoprotein (P-gp) efflux pump, which actively transports the drug out of intestinal epithelial cells, thereby reducing its bioavailability. nih.govresearchgate.net Formulation strategies are often designed to either bypass or inhibit this efflux mechanism.

Solubility and Dissolution Enhancement: The creation of new crystal forms, salts, co-crystals, and coamorphous systems directly tackles the poor solubility of sulpiride. nih.govtandfonline.com By increasing the dissolution rate, a higher concentration of the drug is maintained in the gastrointestinal fluid, creating a greater concentration gradient to drive passive diffusion across the intestinal membrane. nih.govkoreascience.kr

Permeability Enhancement:

P-gp Inhibition: The coamorphous system of sulpiride with naringin was specifically designed to leverage naringin's potential as a P-gp inhibitor, thereby reducing drug efflux and increasing net absorption. tandfonline.com

Nanocarrier-Mediated Transport: Nanolipospheres can enhance permeability through several mechanisms. nih.gov They can protect the encapsulated sulpiride from the harsh gastrointestinal environment and from P-gp efflux. researchgate.netnih.gov Their lipidic nature can facilitate transport across the intestinal epithelium, leading to the observed 2.1-fold enhancement in permeation. nih.gov

Advanced Dosage Forms: The development of fast-orally disintegrating tablets (FDTs) represents another effective strategy. Research has shown that an optimized SUL-FDT formulation led to a remarkable 9.3-fold increase in relative bioavailability compared to a commercial product. nih.govresearchgate.netnih.gov This is attributed to rapid disintegration and dissolution in the oral cavity, allowing for pre-gastric absorption that can bypass the P-gp efflux pumps prevalent in the lower gastrointestinal tract. nih.govresearchgate.net

Future Directions and Emerging Research Areas for Sulpiride Hydrochloride

Exploration of Novel Molecular Targets

While sulpiride (B1682569) hydrochloride's primary mechanism of action is the selective antagonism of dopamine (B1211576) D2 and D3 receptors, emerging research is exploring its activity at other molecular targets. drugbank.com This exploration aims to uncover additional mechanisms that may contribute to its therapeutic effects and to identify potential new applications for the compound.

Recent studies suggest that the effects of sulpiride may extend beyond the dopaminergic system. For instance, research has pointed towards the transient receptor potential vanilloid 2 (TRPV2) channel as a potential novel regulator of the nigrostriatal-dopaminergic pathway, suggesting it could be an indirect target for drugs like sulpiride. patsnap.com Furthermore, it is acknowledged that many psychotropic drugs, including D2 receptor antagonists, can bind to off-target proteins such as other G-protein coupled receptors (GPCRs) and ion channels. acs.org A comprehensive understanding of sulpiride hydrochloride's full "interactome" could reveal new therapeutic opportunities and provide insights into its pleiotropic effects. nih.gov The systematic investigation of these potential novel targets is a key area for future research.

Advanced Computational Modeling and Simulation for Drug Discovery and Development

The integration of computational methods is becoming increasingly vital in modern drug discovery and development, offering a powerful toolkit to investigate and predict the behavior of pharmaceutical compounds like this compound. nih.gov These in silico techniques can accelerate the identification of new drug candidates, optimize existing ones, and provide deeper insights into their mechanisms of action at a molecular level. nih.gov

Advanced computational approaches applicable to this compound research include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. nih.govfrontiersin.org For sulpiride, these models could help in designing derivatives with improved pharmacokinetic profiles.

Molecular Docking: This technique simulates the binding of a ligand to its receptor. In silico studies have already been used to suggest that sulpiride interacts with specific amino acid residues like Asp-119 and Phe-417 on the D2 receptor. drugbank.com Further docking studies could explore its interaction with novel targets.

Pharmacophore Modeling: By identifying the essential three-dimensional arrangement of chemical features necessary for biological activity, pharmacophore models can be used to screen large compound libraries for molecules with similar properties to sulpiride, potentially leading to the discovery of novel therapeutic agents. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed information about the dynamic interactions between sulpiride and its receptors over time, helping to understand the structural flexibility of the target proteins and the stability of the drug-receptor complex. researchgate.net

These computational tools are instrumental in filtering large libraries of compounds, guiding the optimization of lead compounds, and designing novel molecules, thereby making the preclinical drug discovery process more efficient and targeted. nih.govnih.gov

Computational MethodApplication in this compound ResearchPotential Outcome
QSAR Predict ADMET properties of sulpiride analogs.Design of derivatives with better bioavailability and safety.
Molecular Docking Simulate binding to known and novel receptor targets.Elucidate binding mechanisms and identify new targets.
Pharmacophore Modeling Screen for new compounds with sulpiride-like features.Discovery of novel drug candidates.
MD Simulations Analyze the dynamics of sulpiride-receptor interactions.Deeper understanding of binding stability and receptor conformational changes.

Development of Photoactivatable Ligands for Spatiotemporal Receptor Function Studies

A significant advancement in pharmacology is the development of photoactivatable ligands, or "photoswitches," which allow for precise control over receptor activity using light. acs.org This technology, known as photopharmacology, offers a way to turn protein function on and off with high spatiotemporal resolution. acs.orgnih.gov For a widely expressed target like the dopamine D2 receptor, this approach is particularly valuable for dissecting the function of specific receptor populations in distinct brain circuits without the widespread effects of systemic drug administration. nih.gov

Researchers have successfully developed photocaged antagonists based on the sulpiride scaffold. acs.orgnih.gov These molecules are initially inactive but can be "uncaged" with light to release the active antagonist, allowing for targeted and timed blockade of D2-like receptors. nih.gov The development of these tools is crucial for:

Precise Targeting: Combining photoswitchable ligands with genetically encoded anchoring proteins allows the drug's action to be restricted to specific cell types. nih.gov

Temporal Control: The ability to rapidly switch receptor activity on and off enables the study of dynamic signaling processes that mimic natural dopamine transmission. nih.gov

Understanding Circuit Function: By selectively modulating D2 receptor activity in specific brain regions and at specific times, researchers can better understand their role in complex behaviors and disease states.

Future work in this area will focus on creating a broader toolkit of photoactivatable ligands, including full agonists, partial agonists, and antagonists for D2-like receptors, to provide a more nuanced optical control over the dopaminergic system. nih.gov

Refinement of Preclinical Models for Enhanced Translational Research

The successful translation of findings from preclinical research to clinical applications is a major challenge in psychopharmacology. nih.gov The development and refinement of preclinical models that more accurately mimic the complex pathophysiology of psychiatric disorders are essential for improving the predictive validity of early-stage drug research. acnp.orgnih.gov

For this compound, future research will benefit from the use of a diverse range of preclinical models, including both in vivo animal models and in vitro systems. acnp.orgwindows.net Key areas for refinement include:

Pharmacological Models: These involve inducing states in animals that mimic aspects of human psychosis, for example, through the administration of NMDA receptor antagonists like ketamine or PCP. nih.gov Testing sulpiride in these models helps to understand its effects on specific neurotransmitter imbalances.

Neurodevelopmental Models: Given that disorders like schizophrenia are considered neurodevelopmental, models that involve early life insults (e.g., maternal deprivation or gestational stressors) can provide insights into how sulpiride might affect disease-related brain development and plasticity. nih.gov

Genetic Models: The use of animals with specific genetic modifications related to schizophrenia risk genes (e.g., DISC1, NRG1) allows for the investigation of sulpiride's efficacy in a context that is more directly related to the genetic underpinnings of the disorder. nih.gov

In Vitro and "Omics" Approaches: Cell culture systems and burgeoning databases of human "omics" data (genomics, proteomics, etc.) enable a "reverse translation" approach. windows.net Clinical findings can inform the development of more relevant cellular assays and animal models to test the mechanisms of drugs like sulpiride. windows.net

A crucial goal is to move beyond models with only face validity (i.e., mimicking symptoms) to those with construct validity (mimicking the underlying pathophysiology) and predictive validity (accurately predicting clinical efficacy). nih.gov An integrated approach, combining knowledge from human preclinical studies and refined animal models, will be critical for advancing the therapeutic development of this compound and related compounds. acnp.org

Q & A

Q. What is the primary pharmacological mechanism of sulpiride hydrochloride, and how is this mechanism validated in experimental settings?

this compound acts as a selective dopamine D2 receptor antagonist, primarily used to study psychiatric disorders such as schizophrenia and depression. Its mechanism is validated through:

  • Receptor binding assays : Competitive binding studies using radiolabeled ligands (e.g., [³H]-spiperone) to measure IC₅₀ values .
  • Functional antagonism : In vitro models (e.g., inhibition of dopamine-induced cAMP production) and in vivo behavioral assays (e.g., reversal of apomorphine-induced stereotypy) .

Q. What analytical techniques are commonly employed to quantify this compound in pharmaceutical formulations, and what are their validation parameters?

Common methods include:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 230–290 nm), validated for linearity (1–50 μg/mL), precision (RSD < 2%), and recovery (>98%) .
  • First-derivative UV spectrophotometry : Amplitudes measured at 234.9 nm in 0.1 M HCl, with linear ranges of 1–10 μg/mL and LOD 0.34 μg/mL .
  • HPTLC : Silica gel plates with methanol:ammonia mobile phases, validated for robustness and specificity .

Advanced Research Questions

Q. How do enantiomeric differences in this compound influence its receptor binding affinity and functional outcomes in neuropharmacological studies?

The (S)-(-)-enantiomer exhibits higher selectivity for D2 receptors compared to the (R)-(+)-form. Key methodologies include:

  • Chiral chromatography : Separation using cellulose-based columns to isolate enantiomers .
  • In vivo microdialysis : Measurement of extracellular dopamine levels in the nucleus accumbens after enantiomer-specific administration .
  • Behavioral assays : Contrasting effects on locomotor activity and catalepsy in rodent models .

Q. What methodological strategies are recommended for resolving discrepancies in sulpiride's dose-response relationships across different experimental models?

  • Standardized receptor binding protocols : Use homogeneous cell lines (e.g., HEK293 expressing human D2 receptors) to minimize variability .
  • Meta-analysis : Pool data from studies using fixed-effect models to account for interspecies differences (e.g., rat vs. primate models) .
  • Control for pharmacokinetic factors : Monitor plasma protein binding and blood-brain barrier penetration using LC-MS/MS .

Q. Explain the application of chemometric methods like classical least squares (CLS) in analyzing this compound mixtures, including software implementation considerations.

  • CLS calibration : Absorbance data matrices (200–300 nm) are regressed against concentration matrices of sulpiride and co-formulated drugs (e.g., mebeverine).
  • Software tools : MATLAB (for matrix computation) and Origin (for spectral preprocessing) are used to resolve overlapping peaks .
  • Validation : Cross-validate with partial least squares (PLS) to ensure accuracy in multicomponent systems .

Methodological Best Practices

  • Experimental design : Use within-subject controls in behavioral studies to reduce inter-individual variability .
  • Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental replication .
  • Conflict resolution : Address contradictory dose-response data using receptor occupancy assays (e.g., PET imaging) to correlate in vitro and in vivo effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.